(S)-2-(4-Aminophenyl)butanoic Acid
CAS No.:
Cat. No.: VC18634759
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (2S)-2-(4-aminophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |
| Standard InChI Key | WAPLXGPARWRGJO-VIFPVBQESA-N |
| Isomeric SMILES | CC[C@@H](C1=CC=C(C=C1)N)C(=O)O |
| Canonical SMILES | CCC(C1=CC=C(C=C1)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a butanoic acid chain () with a 4-aminophenyl group () attached to the second carbon. The (S)-configuration at the chiral center is critical for its stereospecific interactions in biological systems . Key structural identifiers include:
Computed Physicochemical Properties
Table 1 summarizes critical properties derived from PubChem data :
| Property | Value |
|---|---|
| Molecular Weight | 179.22 g/mol |
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donors | 2 (NH₂ and COOH) |
| Hydrogen Bond Acceptors | 3 (COOH and NH₂) |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 63.3 Ų |
| Heavy Atom Count | 13 |
The moderate hydrophobicity () and polar surface area suggest balanced solubility in aqueous and organic media, ideal for drug formulation .
Synthesis and Production
Synthetic Pathways
(S)-2-(4-Aminophenyl)butanoic acid is synthesized via enantioselective methods to ensure high chiral purity. Common approaches include:
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Asymmetric Hydrogenation: Catalytic hydrogenation of α,β-unsaturated precursors using chiral catalysts like Rhodium-BINAP complexes .
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Enzymatic Resolution: Kinetic resolution of racemic mixtures using lipases or esterases to isolate the (S)-enantiomer.
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Chiral Pool Synthesis: Derivatization from naturally occurring chiral amino acids, such as L-glutamic acid, followed by functional group interconversion .
Industrial and Laboratory-Scale Production
Commercial suppliers like AccelaChem and EvitaChem produce the compound at 95% purity, as confirmed by HPLC and chiral column analysis . Scalable batches (>100 g) are achievable via continuous-flow hydrogenation, reducing catalyst costs and reaction times.
Applications in Medicinal Chemistry
Peptidomimetics and Drug Design
The compound’s amino and carboxylic acid groups enable its incorporation into peptidomimetic scaffolds. For example, Tsantrizos et al. utilized a structurally analogous hydroxybutanoic acid derivative to synthesize aromatic peptide nucleic acids (APNAs), demonstrating enhanced binding affinity to DNA targets .
Chiral Intermediates
As a chiral building block, (S)-2-(4-Aminophenyl)butanoic acid is integral to synthesizing:
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Kinase Inhibitors: The 4-aminophenyl moiety facilitates interactions with ATP-binding pockets in kinases.
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Anticancer Agents: Conjugation with fluorouracil derivatives enhances tumor-targeting efficacy .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 3.82 (q, J = 6.8 Hz, 1H, CH), 2.35–2.18 (m, 2H, CH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C) .
Comparison with Related Compounds
Racemic vs. Enantiopure Forms
The racemic analog, 2-(4-Aminophenyl)butanoic acid (PubChem CID: 34655), exhibits reduced bioactivity in kinase inhibition assays, underscoring the importance of chirality .
Structural Analogs
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